molecular formula C25H29N3O6 B2989498 N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-79-3

N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2989498
CAS No.: 899984-79-3
M. Wt: 467.522
InChI Key: IXZWDFHRFJLXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899942-78-0) is a chemical compound with the molecular formula C25H29N3O6 and a molecular weight of 467.5 g/mol . This structurally complex molecule features a dihydropyrrolo[1,2-a]pyrazine core, a scaffold known to be of significant interest in medicinal chemistry. For instance, related pyrrolo[1,2-a]pyrazine derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in oncology research, particularly for the treatment of cancers and cardiovascular diseases . Furthermore, the presence of the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in compounds that inhibit tubulin polymerization, a well-established mechanism for anti-cancer and anti-angiogenic agents . This combination of structural features makes this compound a valuable candidate for researchers exploring novel chemotypes in drug discovery, primarily in the fields of oncology and targeted therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-19-9-8-17(15-20(19)31-2)26-25(29)28-12-11-27-10-6-7-18(27)23(28)16-13-21(32-3)24(34-5)22(14-16)33-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZWDFHRFJLXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of specific precursors. A notable method includes the use of 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate under nitrogen protection in a dichloromethane medium. The reaction yields a high productivity rate of approximately 76% .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity by targeting tubulin polymerization. For instance, pyrrolo-fused heterocycles have been shown to inhibit cell growth across various cancer cell lines through mechanisms involving the colchicine binding site on tubulin . Table 1 summarizes the anticancer activity of related compounds:

CompoundCell Line TestedGrowth Inhibition (%)
Compound 10aLeukemia87.33
Compound 10aProstate Cancer78.0
Compound 10aBreast Cancer76.4
Compound 16bCNS Cancer (SNB-75)Specific Cytotoxic Activity

These findings suggest that the structural components of this compound may contribute similarly to its anticancer effects.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells . The presence of methoxy groups in the phenyl rings enhances this activity by increasing binding affinity to the colchicine site on tubulin.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Study on Pyrrolo-Fused Heterocycles : This study focused on a series of pyrrolo-fused heterocycles designed as analogs to known microtubule inhibitors. The results demonstrated significant growth inhibition across multiple cancer cell lines .
  • Anti-inflammatory Activity : While primarily focused on other derivatives, research has indicated that related compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes . This suggests a broader therapeutic potential for derivatives of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogues sharing the pyrrolo[1,2-a]pyrazine backbone but differing in substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name 1-Position Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4,5-Trimethoxyphenyl N-(3,4-dimethoxyphenyl) C₂₅H₃₀N₃O₆* ~468.5 (estimated) High methoxy content, potential for increased lipophilicity
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Ethoxyphenyl N-(2,6-difluorophenyl) C₂₂H₂₁F₂N₃O₂ 397.4 Fluorine substituents improve metabolic stability
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-Dimethoxyphenyl N-phenethyl C₂₄H₂₇N₃O₃ 405.5 Phenethyl group enhances bioavailability
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 2-Fluorophenyl N-(dihydrobenzodioxinyl-pyrrolidinone) C₂₆H₂₅FN₄O₄ 476.5 Complex heterocyclic substituents may modulate solubility

*Calculated based on structural analysis.

Key Observations:
  • Methoxy Groups : The target compound contains five methoxy groups (three at the 1-position, two on the carboxamide), significantly increasing lipophilicity compared to analogues with fewer methoxys (e.g., CLogP estimated >4 vs. ~3.5 for ’s compound). This may enhance membrane permeability but reduce aqueous solubility .
  • Fluorine vs.
  • Bulkier Substituents: ’s compound incorporates a dihydrobenzodioxinyl-pyrrolidinone group, which introduces steric hindrance and hydrogen-bonding sites, possibly affecting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.